molecular formula C11H14O2 B8437327 3,3-Dimethylisochroman-5-ol

3,3-Dimethylisochroman-5-ol

Cat. No.: B8437327
M. Wt: 178.23 g/mol
InChI Key: WWQSBNHHEZLISK-UHFFFAOYSA-N
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Description

3,3-Dimethylisochroman-5-ol is an isochroman derivative characterized by a benzopyran-like structure with methyl groups at the 3,3-positions and a hydroxyl group at the 5-position. The hydroxyl group at C-5 enhances polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like 3,3-dimethylisochroman .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3,3-dimethyl-1,4-dihydroisochromen-5-ol

InChI

InChI=1S/C11H14O2/c1-11(2)6-9-8(7-13-11)4-3-5-10(9)12/h3-5,12H,6-7H2,1-2H3

InChI Key

WWQSBNHHEZLISK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C=CC=C2O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3,3-Dimethylisochroman-5-ol with structurally related isochroman and heterocyclic derivatives:

Compound Name Molecular Formula Key Substituents Functional Groups Key Spectral Data (NMR) Reference
This compound C₁₁H₁₄O₂ 3,3-dimethyl, 5-OH Hydroxyl δH: ~4.5–5.0 (methylene), δC: ~59–70 (C-1)
α,4β,5-Trimethylisochroman (3) C₁₂H₁₆O₃ 3,4,5-trimethyl Methylene (C-1) δH: 4.56, 4.49 (d, J=15.2 Hz), δC: 59.7
Decarboxydihydrocitrinone (4) C₁₁H₁₂O₃ 3-methyl, 5-ketone Carbonyl (C-1) δC: ~170–180 (C=O)
7-Methoxy-4,4-dimethylisochroman-1,3-dione C₁₂H₁₂O₄ 4,4-dimethyl, 7-methoxy Diketone, Methoxy Not provided
5-Methoxy-3-Chromanone C₁₀H₁₀O₃ 3-ketone, 5-methoxy Carbonyl, Methoxy Not provided

Key Observations

Substituent Effects on NMR Shifts: The methylene group in α,4β,5-trimethylisochroman (δC 59.7) contrasts with the carbonyl group in decarboxydihydrocitrinone (δC ~170–180), demonstrating how replacing C=O with CH₂ alters electronic environments . Hydroxyl groups (e.g., in this compound) typically result in downfield shifts in ¹H NMR (~1–5 ppm) and distinct hydrogen-bonding patterns compared to methoxy or carbonyl groups .

Functional Group Impact on Reactivity: The hydroxyl group in this compound increases acidity (pKa ~10–12) relative to non-hydroxylated analogs, making it more reactive in nucleophilic substitutions or hydrogen-bonding interactions. Carbonyl-containing derivatives (e.g., decarboxydihydrocitrinone) are prone to keto-enol tautomerism, absent in this compound .

Synthetic Accessibility: Isochroman derivatives are often synthesized via cyclization of phenolic precursors or alkylation of dihydrocoumarins. The 3,3-dimethyl substitution likely requires sterically hindered alkylation steps, as seen in analogs from .

Thermodynamic Stability :

  • Methyl groups at the 3,3-positions enhance steric stability of the isochroman ring, reducing ring-opening reactivity compared to less-substituted derivatives .

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